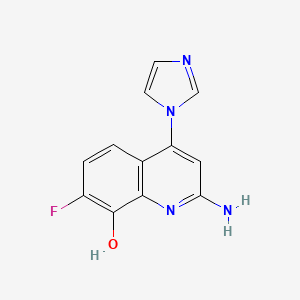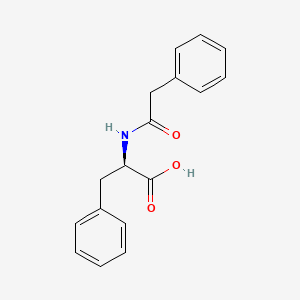![molecular formula C7H8N4O B12960953 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12960953.png)
7-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methoxy group attached to the seventh position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it eco-friendly. The reaction typically occurs at 140°C and yields the desired product in good-to-excellent yields within a short reaction time .
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. This approach ensures high efficiency and sustainability, which are crucial for large-scale production. The use of microwave irradiation helps in reducing reaction times and improving yields, making it suitable for industrial applications .
化学反応の分析
Types of Reactions
7-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of iminoquinones, while substitution reactions can yield various substituted triazolopyridines .
科学的研究の応用
7-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating diseases such as cancer and cardiovascular disorders.
Industry: The compound is used in the development of new materials with specific properties
作用機序
The mechanism of action of 7-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways. By inhibiting these enzymes, the compound can modulate cellular processes and exert its therapeutic effects .
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring structure but differ in the position of the nitrogen atoms.
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a similar triazole-pyridine fusion but differ in the position of the triazole ring.
Uniqueness
7-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine is unique due to its specific substitution pattern and the presence of the methoxy group. This structural feature contributes to its distinct biological activities and makes it a valuable compound for research and development .
特性
分子式 |
C7H8N4O |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
7-methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine |
InChI |
InChI=1S/C7H8N4O/c1-12-5-2-3-11-6(4-5)9-10-7(11)8/h2-4H,1H3,(H2,8,10) |
InChIキー |
FHPMAAPVNDSJMM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=NN=C(N2C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-amino-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12960878.png)


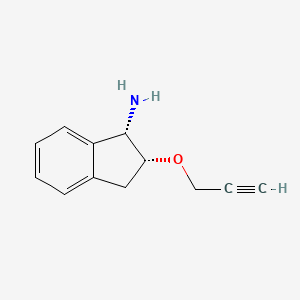
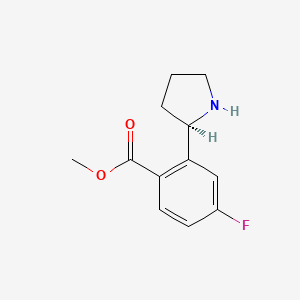
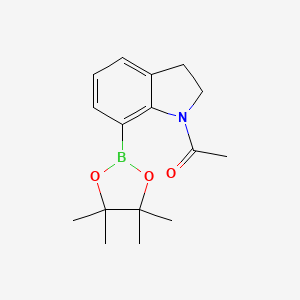
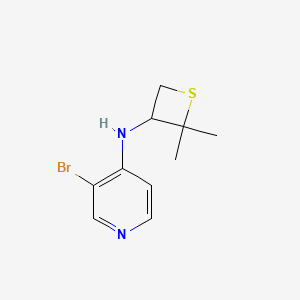
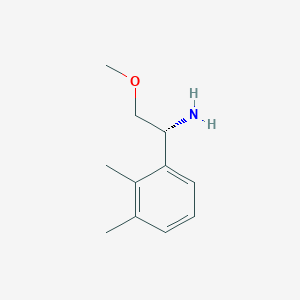
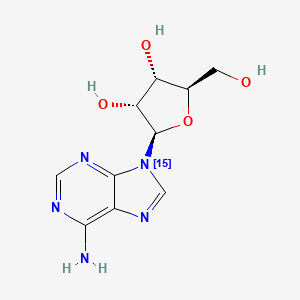
![(1R,5R)-tert-Butyl 10-(benzylamino)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12960926.png)
